molecular formula C21H24N8O B611853 XMD-17-51 CAS No. 1628614-50-5

XMD-17-51

Cat. No.: B611853
CAS No.: 1628614-50-5
M. Wt: 404.47
InChI Key: LKOFXMLMYKWELM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

XMD-17-51 is a pyrimido-diazepinone compound that primarily targets Doublecortin-like kinase 1 (DCLK1) and NUAK1 . DCLK1 is a cancer stem cell marker that is highly expressed in various types of human cancer . NUAK1 is a protein kinase associated with growth and proliferation .

Mode of Action

This compound inhibits the activity of DCLK1 and NUAK1 . In non-small cell lung carcinoma (NSCLC) cells, this compound has been found to inhibit DCLK1 and cell proliferation . Overexpression of DCLK1 impairs the anti-proliferative activity of this compound .

Biochemical Pathways

This compound affects several biochemical pathways. It decreases the levels of Snail-1 and zinc-finger-enhancer binding protein 1, proteins involved in the epithelial-mesenchymal transition (EMT) pathway . It also reduces the expression of stemness markers such as β-catenin, and pluripotency factors such as SOX2, NANOG, and OCT4 .

Pharmacokinetics

It’s known that the salt form of this compound, this compound tfa, usually boasts enhanced water solubility and stability .

Result of Action

The inhibition of DCLK1 by this compound leads to a decrease in cell proliferation, EMT, and stemness in NSCLC cell lines . This suggests that this compound could potentially be a candidate drug for lung cancer therapy .

Action Environment

It’s known that the salt form of this compound, this compound tfa, usually boasts enhanced water solubility and stability , which could potentially influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

XMD-17-51 plays a crucial role in biochemical reactions by inhibiting the activity of several kinases. It has been found to inhibit DCLK1 kinase activity with an IC50 of 14.64 nM in cell-free enzymatic assays . Additionally, this compound interacts with other kinases such as MPS1, ERK5, polo-like kinases, and Ack1. These interactions lead to the modulation of various cellular processes, including cell proliferation, epithelial-mesenchymal transition (EMT), and stemness .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In non-small cell lung carcinoma (NSCLC) cells, this compound inhibits DCLK1 and reduces cell proliferation . It also decreases the levels of Snail-1 and zinc-finger-enhancer binding protein 1, while increasing E-cadherin levels, thereby reducing EMT . Furthermore, this compound decreases the expression of stemness markers such as β-catenin, SOX2, NANOG, and OCT4, indicating its potential to target cancer stem cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various kinases, leading to enzyme inhibition. This compound inhibits DCLK1 kinase activity, which in turn decreases DCLK1 protein levels and cell proliferation . The compound also modulates gene expression by reducing the levels of EMT-related proteins and stemness markers . These molecular interactions contribute to the anti-cancer effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability in cell-free enzymatic assays and has demonstrated long-term effects on cellular function in in vitro studies . This compound reduces cell proliferation and EMT over extended periods, indicating its potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits DCLK1 kinase activity and reduces tumor growth . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound modulates metabolic flux and metabolite levels by inhibiting kinases such as DCLK1 and NUAK1 . These interactions influence cellular energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the compound, influencing its therapeutic efficacy . This compound’s distribution within cells is crucial for its ability to target specific cellular processes and pathways .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for this compound to exert its effects on kinases and other biomolecules within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XMD-17-51 involves the formation of the pyrimido-diazepinone core structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of multiple nitrogen-containing rings .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized laboratories under controlled conditions to ensure purity and consistency. The production process involves multiple steps of synthesis, purification, and quality control to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

XMD-17-51 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often used to study the structure-activity relationship and optimize the compound’s properties for specific applications .

Scientific Research Applications

XMD-17-51 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

XMD-17-51 is unique due to its broad spectrum of kinase inhibition and its potential therapeutic applications in cancer treatment. Unlike other kinase inhibitors, this compound targets a wide range of kinases, making it a versatile tool for research and drug development .

Properties

IUPAC Name

5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOFXMLMYKWELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does XMD-17-51 interact with DCLK1 and affect lung cancer cells?

A1: this compound acts as a DCLK1 kinase inhibitor. [] In non-small cell lung carcinoma (NSCLC) cells, this compound directly inhibits DCLK1 kinase activity, leading to a decrease in DCLK1 protein levels. [] This inhibition subsequently affects several crucial processes in cancer progression:

  • Reduced Cell Proliferation: this compound effectively inhibits the proliferation of NSCLC cells. [] This anti-proliferative effect is linked to its DCLK1 inhibition, as evidenced by the observation that DCLK1 overexpression counteracts this effect. []
  • Suppressed Epithelial-Mesenchymal Transition (EMT): this compound treatment downregulates proteins associated with EMT, including Snail-1 and zinc-finger-enhancer binding protein 1, while increasing E-cadherin levels. [] This suggests that this compound may hinder the transition of epithelial cells into more invasive mesenchymal-like cells, a crucial step in cancer metastasis.
  • Impaired Stemness: this compound significantly reduces the efficiency of sphere formation, a hallmark of cancer stem cells. [] Furthermore, it decreases the expression of stemness markers like β-catenin and pluripotency factors like SOX2, NANOG, and OCT4. [] These findings indicate that this compound may target the stemness properties of lung cancer cells, potentially inhibiting tumor initiation and recurrence.

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